molecular formula C27H30N2O4S B4171027 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B4171027
M. Wt: 478.6 g/mol
InChI Key: JYDBWGSXIVNHEL-UHFFFAOYSA-N
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Description

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate compound with a benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a similar piperidine ring structure.

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Another compound with a benzyl group and piperidine ring, known for its dopamine reuptake inhibition properties.

Uniqueness

4-[2-(4-Benzyl-1-piperidinyl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-21-7-5-6-10-26(21)28-34(31,32)25-13-11-24(12-14-25)33-20-27(30)29-17-15-23(16-18-29)19-22-8-3-2-4-9-22/h2-14,23,28H,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBWGSXIVNHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide
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4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide
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4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-(2-methylphenyl)benzenesulfonamide
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